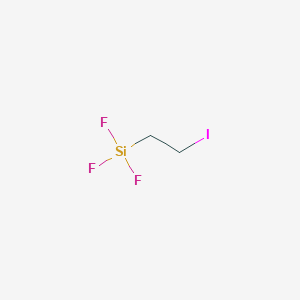

Trifluoro(2-iodoethyl)silane

Description

Contextualization within Fluorinated Organosilicon Compounds

Trifluoro(2-iodoethyl)silane belongs to the class of fluorinated organosilicon compounds, which are molecules containing both a silicon-carbon bond and a fluorine atom. The presence of the highly electronegative fluorine atoms on the silicon atom significantly influences the compound's reactivity. The strong electron-withdrawing nature of the three fluorine atoms makes the silicon center highly electrophilic. This increased electrophilicity enhances its susceptibility to nucleophilic attack, a key feature in many of its potential applications.

The incorporation of fluorine into organosilicon compounds can dramatically alter their chemical and physical properties. organic-chemistry.org In the case of this compound, the trifluorosilyl group is expected to impact the adjacent ethyl chain, although the primary reactivity is often associated with the carbon-iodine bond. The stability of the Si-F bond is a notable characteristic of fluorinated organosilanes. oup.com

Table 1: Comparison of Related Fluorinated Organosilicon Compounds

| Compound Name | Chemical Formula | Key Features |

| (Trifluoromethyl)trimethylsilane (B129416) | (CH₃)₃SiCF₃ | A common reagent for trifluoromethylation. |

| Trifluoro(vinyl)silane | CH₂=CHSiF₃ | A precursor for the synthesis of other fluorinated organosilanes. |

| This compound | ICH₂CH₂SiF₃ | Combines a reactive C-I bond with an electrophilic trifluorosilyl group. |

This table presents a selection of fluorinated organosilicon compounds to contextualize this compound.

Significance in Halogen-Containing Organic Synthesis

The significance of this compound in organic synthesis primarily stems from the presence of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it a versatile functional group for a variety of transformations. organic-chemistry.org This inherent reactivity allows the iodo group to serve as a good leaving group in nucleophilic substitution reactions or to participate in radical reactions. rsc.org

The trifluorosilyl group can play a dual role. Its strong electron-withdrawing effect can influence the reactivity of the C-I bond. Furthermore, the silicon atom itself can direct the stereochemical outcome of certain reactions or be a site for further functionalization. The ability to introduce a 2-(trifluorosilyl)ethyl group into a molecule via reactions at the iodine center makes this compound a potentially useful building block.

Potential applications in halogen-containing organic synthesis include:

Radical Reactions: The C-I bond can be homolytically cleaved to generate a 2-(trifluorosilyl)ethyl radical. This radical can then participate in various carbon-carbon bond-forming reactions, such as addition to alkenes or alkynes. rsc.org

Cross-Coupling Reactions: The iodo group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the introduction of a wide range of organic substituents.

Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce different functional groups at the terminal position of the ethyl chain.

Historical Development of Relevant Organosilicon Reagents

The development of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane (B1293383), by Friedel and Crafts in 1863. rsc.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry. rsc.org Kipping's research focused on the synthesis and reactivity of various organosilicon compounds, including the use of Grignard reagents to form silicon-carbon bonds. oup.com

The development of fluorinated organosilicon reagents is a more recent advancement. The introduction of fluorine atoms onto silicon significantly modifies the reactivity of these compounds, opening up new avenues for synthetic applications. Reagents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) have become indispensable for the introduction of the trifluoromethyl group, a crucial motif in pharmaceuticals and agrochemicals. nih.gov

A plausible synthetic route to this compound could involve the radical addition of an iodo-source to trifluoro(vinyl)silane or a hydrosilylation reaction. Radical additions to vinylsilanes are a known method for the formation of functionalized organosilanes. rsc.org

Table 2: Timeline of Key Developments in Organosilicon Chemistry

| Year | Development | Significance |

| 1863 | Synthesis of tetraethylsilane by Friedel and Crafts. rsc.org | Marks the beginning of organosilicon chemistry. |

| Early 1900s | Extensive work by Frederic Kipping on organosilanes. rsc.org | Established fundamental synthesis and reactivity patterns. |

| Mid-20th Century | Development of silicone polymers. | Led to widespread industrial applications and availability of organosilane monomers. |

| Late 20th Century | Introduction of fluorinated organosilicon reagents like the Ruppert-Prakash reagent. nih.gov | Revolutionized the introduction of fluorinated groups in organic synthesis. |

This table provides a brief overview of the historical milestones relevant to the development of organosilicon reagents.

Properties

CAS No. |

62967-82-2 |

|---|---|

Molecular Formula |

C2H4F3ISi |

Molecular Weight |

240.04 g/mol |

IUPAC Name |

trifluoro(2-iodoethyl)silane |

InChI |

InChI=1S/C2H4F3ISi/c3-7(4,5)2-1-6/h1-2H2 |

InChI Key |

OOAYLTPSKFEIQG-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)[Si](F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Trifluoro 2 Iodoethyl Silane

Reactivity of the Carbon-Iodine Bond

The C-I bond is the most reactive site in the molecule for transformations involving the ethyl chain. Its significant polarization and the relative weakness of the bond (approximately 200-220 kJ/mol) make it susceptible to radical cleavage, nucleophilic attack, and, potentially, interactions with electrophiles.

Radical Reactions and Chain-Substitution Processes

The carbon-iodine bond can undergo homolytic cleavage upon initiation by light, heat, or a radical initiator, such as azobisisobutyronitrile (AIBN), to form a primary alkyl radical. This reactivity is characteristic of iodoalkanes.

Dehalogenation: A common radical reaction is dehalogenation, where a radical propagating agent like the tributyltin radical (Bu3Sn•) abstracts the iodine atom to generate a 2-(trifluorosilyl)ethyl radical libretexts.org. This radical can then abstract a hydrogen atom from a donor, such as tributyltin hydride (Bu3SnH), to yield trifluoro(ethyl)silane and regenerate the tributyltin radical, thus continuing the chain process libretexts.org.

Initiation: AIBN → 2 R• + N2; R• + Bu3SnH → RH + Bu3Sn•

Propagation Step 1: F3SiCH2CH2I + Bu3Sn• → F3SiCH2CH2• + Bu3SnI

Propagation Step 2: F3SiCH2CH2• + Bu3SnH → F3SiCH2CH3 + Bu3Sn•

Radical Addition: The generated 2-(trifluorosilyl)ethyl radical can also participate in addition reactions to unsaturated systems like alkenes and alkynes. These radical chain processes allow for the formation of new carbon-carbon bonds.

The table below summarizes typical conditions for radical dehalogenation.

| Reaction Type | Initiator | Propagating Agent/H-donor | Typical Product |

| Dehalogenation | AIBN or UV light | Tributyltin hydride (Bu3SnH) | Trifluoro(ethyl)silane |

Nucleophilic Substitution and Elimination Pathways

As a primary alkyl iodide, trifluoro(2-iodoethyl)silane is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org In this pathway, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step.

SN2 Reactions: Strong nucleophiles with weak basicity, such as cyanide (CN-), azide (N3-), or thiolates (RS-), are expected to react efficiently via the SN2 mechanism to form the corresponding substituted products. The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon libretexts.org. The presence of the trifluorosilyl group may exert a steric and electronic influence, but SN2 reactions at primary centers are generally favorable youtube.com.

E2 Reactions: When a strong, sterically hindered base, such as potassium tert-butoxide, is used, a bimolecular elimination (E2) reaction may compete with or dominate substitution libretexts.orgcsusm.edu. The base abstracts a proton from the carbon adjacent to the C-I bond (the α-carbon), leading to the formation of trifluorovinylsilane and elimination of HI bingol.edu.tr. The competition between SN2 and E2 pathways is influenced by the nature of the nucleophile/base, solvent, and temperature libretexts.org.

The following table outlines the expected outcomes with different types of reagents.

| Reagent Type | Example | Predominant Pathway | Expected Product |

| Strong Nucleophile / Weak Base | NaCN | SN2 | 3-(Trifluorosilyl)propanenitrile |

| Strong Base / Strong Nucleophile | NaOEt | SN2 / E2 Competition | Mixture of F3SiCH2CH2OEt and F3SiCH=CH2 |

| Strong, Hindered Base | KOC(CH3)3 | E2 | Trifluorovinylsilane |

Formation of Iodonium Cations as Intermediates

Iodonium cations, which feature a positively charged iodine atom bonded to two carbon groups (R-I+-R'), are highly reactive species. While they are commonly synthesized as stable salts from aryl iodides for use as arylating agents, their formation as transient intermediates from simple alkyl iodides is less common and typically requires strong electrophiles or oxidizing conditions diva-portal.orgorganic-chemistry.org. The reaction of an alkyl iodide like this compound to form an iodonium intermediate is not a standard pathway under typical nucleophilic or radical conditions. The formation of such an intermediate would likely require specialized reagents, such as other hypervalent iodine compounds or silver salts in the presence of an aryl group, and is not a generally anticipated reactive pathway for this molecule.

Transformations Involving the Trifluorosilyl (SiF3) Group

The SiF3 group is characterized by strong, polar silicon-fluorine bonds, making it generally stable and less reactive than the C-I bond. However, under specific conditions, the silicon center can be activated.

Si-F Bond Activation and Functionalization

The activation of Si-F bonds is a challenging transformation due to their high bond dissociation energy. rsc.org However, the silicon atom in trifluorosilanes is Lewis acidic and can interact with strong Lewis bases, particularly fluoride (B91410) ions, to form hypervalent silicate species. researchgate.net

Formation of Pentacoordinate Silicates: The addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), can lead to the formation of a pentacoordinate anionic silicate, [F3Si(F)CH2CH2I]-. This process increases the electron density at the silicon center and can modify the reactivity of the entire molecule. While this does not typically lead to the cleavage of an existing Si-F bond, it represents a form of activation that is crucial in many silicon-based reactions. researchgate.net

Lewis Acid-Mediated Activation: Extremely strong Lewis acids or electrochemical methods can be employed to abstract a fluoride ion from a trifluorosilyl group, generating a highly reactive cationic silylium-like species. nih.govrsc.org This approach is used in specialized applications but is not a common transformation for substrates like this compound under standard laboratory conditions.

Nucleophilic Fluorination Mediated by Fluorosilanes

Organosilanes are central to many modern fluorination methods. However, the role of a given fluorosilane depends on its structure. While some organotrifluorosilanes can be activated by fluoride to serve as fluoride-transfer agents, this compound itself is not a typical nucleophilic fluorination reagent. ucla.edunih.gov

Instead, reagents like trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent) are activated by a nucleophilic catalyst (e.g., a fluoride source) to deliver a nucleophilic "CF3" group. researchgate.net Similarly, other fluorosilanes are used as sources of nucleophilic fluoride. acsgcipr.org The SiF3 group in this compound is primarily a stable, electron-withdrawing moiety that influences the reactivity of the iodoethyl group, rather than acting as a source of nucleophilic fluorine for other molecules.

Cyclization Reactions and Ring-Forming Methodologies

The presence of a 2-iodoethyl tether attached to a silicon atom provides a structural motif ripe for intramolecular cyclization, a powerful strategy for the synthesis of cyclic and heterocyclic systems. The specific pathways and stereochemical outcomes are dictated by the reaction conditions and the nature of any additional functional groups tethered to the silicon atom.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of radical chemistry. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN), light, or transition metals, generating a primary alkyl radical at the β-position to the silicon atom.

Should the silicon atom bear an unsaturated substituent, such as a vinyl or alkynyl group, this radical intermediate can undergo an intramolecular cyclization. wikipedia.org The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with a strong preference for exo cyclization pathways. For a 2-iodoethyl-tethered silane containing a vinyl group, a 5-exo-trig cyclization would be favored, leading to the formation of a five-membered silacyclopentane ring. wikipedia.orgresearchgate.net

The general mechanism for such a radical cyclization proceeds in three main stages:

Initiation: Generation of the primary radical via C-I bond cleavage.

Propagation: Intramolecular attack of the radical onto the tethered unsaturated bond to form a cyclic radical intermediate.

Termination/Quenching: The resulting cyclized radical is then quenched, typically by abstracting a hydrogen atom from a donor like tributyltin hydride or by reacting with a trapping agent. wikipedia.orgthieme-connect.de

Atom-transfer radical cyclization (ATRC) represents another plausible pathway, where the iodine atom is transferred to the cyclized product, providing a handle for further functionalization. nih.gov

Achieving stereochemical control in radical cyclization reactions is a significant challenge, but established models can predict the likely outcomes. The stereoselectivity of these reactions is often influenced by the conformation of the transition state during the ring-closing step. According to the Beckwith-Houk model for 5-exo cyclizations, the transition state resembles a chair-like conformation, and substituents on the acyclic chain will preferentially occupy pseudo-equatorial positions to minimize steric strain. wikipedia.org

For a substituted unsaturated tether on the silicon atom of this compound, the stereochemistry of the newly formed stereocenters on the ring would be determined by the lowest energy transition state. The bulky trifluorosilyl group and any other substituents would play a crucial role in dictating the facial selectivity of the radical attack on the multiple bond. While Lewis acid catalysis is a common strategy for controlling stereochemistry in polar reactions, its application in radical cyclizations is less direct but can influence the conformation of the substrate. nih.govwikipedia.org The development of chiral catalysts and auxiliaries for transition-metal-mediated radical cyclizations offers a promising avenue for achieving enantioselective transformations. thieme-connect.de

Cross-Coupling Reactions Involving Silicon and Iodine Moieties

The dual functionality of this compound allows it to participate in cross-coupling reactions by leveraging either the reactivity of the C-I bond or the trifluorosilyl group.

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis. libretexts.orgunistra.fr this compound can act as a coupling partner in several ways.

Coupling via the C-I Bond: The alkyl iodide moiety can readily undergo oxidative addition to a Pd(0) catalyst, a key step in reactions like Suzuki, Stille, and Sonogashira couplings. libretexts.org In this scenario, the trifluoro(2-iodoethyl)silyl group would be coupled with an organoboron, organotin, or terminal alkyne partner, respectively. The general catalytic cycle involves:

Oxidative Addition: R-I + Pd(0) -> R-Pd(II)-I

Transmetalation: R-Pd(II)-I + R'-M -> R-Pd(II)-R' + M-I

Reductive Elimination: R-Pd(II)-R' -> R-R' + Pd(0)

Hiyama-Type Coupling via the Si-C Bond: Organotrifluorosilanes are effective partners in Hiyama cross-coupling reactions. nih.gov This reaction typically requires an activator, such as a fluoride source (e.g., TBAF), to generate a hypervalent, more nucleophilic silicate species. If the ethyl group were replaced by an aryl or vinyl group, this pathway would be highly efficient for coupling with aryl or vinyl halides. For this compound, its utility as a silicon-based nucleophile in Hiyama coupling is less straightforward due to the saturated nature of the ethyl group, but modifications of the reaction could potentially enable such transformations. nih.gov

| Coupling Partner (R'-M) | Palladium Catalyst (mol%) | Ligand | Base/Activator | Product (R-R') |

| Arylboronic Acid | Pd(OAc)₂ (2.5) | XPhos | TBAF | Aryl-CH₂CH₂-SiF₃ |

| Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | PPh₃ | CuI, Et₃N | Alkynyl-CH₂CH₂-SiF₃ |

| Organostannane | Pd(PPh₃)₄ (5) | PPh₃ | - | Vinyl/Aryl-CH₂CH₂-SiF₃ |

| This table presents hypothetical conditions for the palladium-catalyzed cross-coupling of this compound based on established methodologies for similar substrates. |

While palladium is the most common catalyst for such transformations, other transition metals can also mediate coupling reactions involving C-I bonds. Copper catalysts, particularly in the presence of ligands, are often used for Sonogashira-type couplings and Ullmann condensations. Nickel complexes are also effective for cross-coupling alkyl halides, sometimes offering complementary reactivity to palladium. Rhodium and gold have been explored for various C-H functionalization and coupling reactions, although their application to a substrate like this compound is less established. thieme-connect.deacs.org

Reactivity Towards Sulfonamides and Oxidative Systems

The reaction of organosilanes with sulfonamides in the presence of an oxidizing agent can lead to a variety of nitrogen-containing products. While direct studies on this compound are unavailable, the reactivity of analogous unsaturated silanes provides valuable insight into potential reaction pathways.

For instance, the oxidative sulfonamidation of divinylsilanes using a sulfonamide in the presence of an oxidant like t-BuOI or N-bromosuccinimide (NBS) has been reported. The reaction outcome is highly dependent on the oxidant, the sulfonamide, and the solvent. With t-BuOI, halogenation is often the primary process. In contrast, using NBS can lead to bromosulfonamidation products, which can subsequently undergo base-induced cyclization to form various nitrogen-containing heterocycles.

In the context of this compound, its saturated nature makes it unlikely to undergo analogous addition reactions across a C=C bond. However, the trifluorosilyl group can act as a Lewis acid, potentially coordinating with the oxygen or nitrogen atoms of the sulfonamide or the oxidant. rsc.org It is plausible that under certain oxidative conditions, a reaction could be initiated at the C-I bond or potentially involve C-H activation of the ethyl group, although such pathways are speculative without experimental evidence. The distinct electronic properties of different sulfonamides (e.g., arenesulfonamides vs. triflamide) would also significantly influence the reaction course, as seen in studies with other organosilanes.

| Silane Substrate | Sulfonamide | Oxidant/Conditions | Major Product(s) |

| Dimethyl(divinyl)silane | Arenesulfonamide | t-BuOI | Halogenated products, Aziridines |

| Dimethyl(divinyl)silane | Triflamide | t-BuOI / MeCN | Bis(triflamidation) product |

| Dimethyl(divinyl)silane | Arenesulfonamide | NBS / CH₂Cl₂ | α-Bromo-β-sulfonamidation products |

| Dimethyl(divinyl)silane | Triflamide | NBS / MeCN or THF | Solvent interception products |

| This table summarizes reported outcomes for the oxidative sulfonamidation of an analogous divinylsilane, illustrating the potential complexity of such reactions. |

Conjugate Addition Reactions of Organosilanes

Conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Organosilanes can function as Michael donors, although they often require activation to enhance their nucleophilicity.

The general mechanism for a conjugate addition reaction proceeds through the nucleophilic attack at the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The regioselectivity of the reaction (1,4- vs. 1,2-addition) is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. Softer nucleophiles generally favor 1,4-addition.

For organosilanes to participate effectively in conjugate addition reactions, the silicon center often needs to be activated to increase the nucleophilicity of the organic group attached to it. This is commonly achieved through the use of a fluoride source, such as a fluoride salt, which forms a hypervalent silicon species, thereby facilitating the transfer of the organic group to the Michael acceptor.

While the principles of organosilane reactivity in conjugate additions are established, specific studies detailing the participation of this compound in such reactions are not available in the reviewed scientific literature. Consequently, no experimental data, reaction tables, or detailed mechanistic insights for this particular compound can be provided.

Applications of Trifluoro 2 Iodoethyl Silane in Advanced Chemical Synthesis

Building Block for Complex Organic Molecule Construction

Trifluoro(2-iodoethyl)silane serves as a versatile building block in the assembly of intricate organic structures. The presence of both a silyl (B83357) moiety and an iodo group allows for sequential and chemoselective reactions. The carbon-iodine bond can participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the attachment of the 2-(trifluorosilyl)ethyl unit to a wide range of organic scaffolds.

Once incorporated, the trifluorosilyl group can be further functionalized. For instance, it can undergo fluoride-mediated cleavage to generate a vinylsilane, which is a valuable precursor for numerous transformations, including epoxidation, dihydroxylation, and further cross-coupling reactions. This stepwise functionalization provides a powerful strategy for the controlled and predictable construction of complex molecular architectures.

Precursor for C-C and C-Heteroatom Bond Formation

A key application of this compound lies in its ability to facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactive C-I bond is susceptible to nucleophilic substitution and a variety of metal-catalyzed cross-coupling reactions.

Table 1: Representative C-C and C-Heteroatom Bond Forming Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Reagent | Bond Formed | Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | C-C | Aryl-substituted ethylsilane |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C | Alkynyl-substituted ethylsilane |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C | Alkenyl-substituted ethylsilane |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C-N | Amino-substituted ethylsilane |

| Ullmann Condensation | Alcohol/Phenol | CuI, Base | C-O | Ether-substituted ethylsilane |

These reactions showcase the versatility of this compound as a precursor, enabling the introduction of the trifluorosilylethyl motif into a diverse array of organic molecules, thereby expanding the accessible chemical space for drug discovery and materials science.

Synthesis of Novel Organofluorine Compounds

The trifluorosilyl group in this compound is a precursor to the trifluoromethyl group, a highly sought-after moiety in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The transformation of the trifluorosilyl group into a trifluoromethyl group can be achieved through various fluorination protocols, often involving fluoride (B91410) sources like potassium fluoride or silver fluoride.

Furthermore, the 2-iodoethyl portion of the molecule can be manipulated to introduce fluorine at other positions. For example, elimination of HI can generate a vinyltrifluorosilane, which can then undergo electrophilic fluorination to yield vicinal fluoro- and trifluorosilyl-substituted ethanes. These transformations provide access to unique and previously inaccessible organofluorine building blocks.

Generation of Reactive Intermediates for Organic Transformations

This compound can be employed to generate highly reactive intermediates that drive various organic transformations. For example, treatment with a strong, non-nucleophilic base can induce a 1,2-elimination of hydrogen iodide, leading to the in-situ formation of trifluorovinylsilane. This highly reactive vinylsilane can then participate in a range of cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, to construct complex cyclic and bicyclic systems.

Additionally, under radical conditions, the weak C-I bond can undergo homolytic cleavage to generate a 2-(trifluorosilyl)ethyl radical. This radical species can participate in a variety of radical-mediated reactions, including additions to alkenes and alkynes, and cyclization reactions, providing a powerful tool for the construction of carbon-carbon bonds under mild conditions.

Role in Sila-Substitution Strategies in Chemical Design

Sila-substitution, the replacement of a carbon atom in a molecule with a silicon atom, is an emerging strategy in medicinal chemistry to modulate the biological properties of drug candidates. This compound can play a crucial role in this strategy. The 2-(trifluorosilyl)ethyl group can be incorporated into a target molecule as a bioisostere for other functional groups, such as a tert-butyl group.

The distinct electronic and steric properties of the silicon atom compared to carbon can lead to significant changes in the molecule's conformation, polarity, and metabolic stability. The trifluorosilyl group, in particular, can influence the electronic nature of the molecule and its interactions with biological targets. The ability to introduce this specific sila-group via the reactive C-I bond of this compound provides a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

Advanced Spectroscopic and Structural Elucidation of Trifluoro 2 Iodoethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For Trifluoro(2-iodoethyl)silane, a complete NMR analysis would provide critical insights into its chemical environment.

1H, 13C, and 29Si NMR for Silicon Environment Analysis

Data for ¹H, ¹³C, and ²⁹Si NMR would be essential to characterize the silicon-carbon framework of this compound. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the ethyl chain, influenced by the adjacent iodine and trifluorosilyl groups. The ¹³C NMR would provide information on the carbon backbone, while the ²⁹Si NMR is crucial for directly probing the electronic environment of the silicon atom. Without experimental spectra, a detailed analysis and data table cannot be provided.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FTIR spectrum of this compound would show characteristic absorption bands for the C-H, C-I, Si-F, and Si-C bonds. Without access to an experimental spectrum, the vibrational frequencies and their assignments cannot be detailed.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would confirm its molecular formula and reveal how the molecule breaks apart, providing clues about its structure and bonding. No mass spectral data for this specific compound could be located.

Computational and Theoretical Chemistry of Trifluoro 2 Iodoethyl Silane

Quantum Chemical Calculations (DFT, Ab Initio)

There is no specific research available that details the electronic structure, bonding analysis, conformational analysis, or energetics of Trifluoro(2-iodoethyl)silane using Density Functional Theory (DFT) or ab initio methods. Such studies would be crucial in understanding the molecule's fundamental properties, including the distribution of electron density, the nature of its covalent bonds, and the energy landscape of its different spatial arrangements. Without these foundational calculations, a comprehensive theoretical understanding of the molecule is limited.

Reaction Mechanism Elucidation via Transition State Calculations

The elucidation of reaction mechanisms involving this compound through transition state calculations is not documented. Investigations into the transition states of reactions this compound might undergo would provide critical insights into its reactivity, kinetic stability, and the potential pathways for its chemical transformations. The absence of such studies means that any proposed reaction mechanisms would be purely speculative and lack the backing of theoretical validation.

Prediction of Reactivity and Selectivity Profiles

No computational studies have been published that predict the reactivity and selectivity profiles of this compound. Predictive computational chemistry, which often employs the results of quantum chemical calculations, is a powerful tool for anticipating how a molecule will behave in different chemical environments and for designing synthetic routes. The lack of such predictions for this compound hinders the rational design of its applications in chemical synthesis.

Molecular Dynamics Simulations for Dynamic Behavior

Information regarding the dynamic behavior of this compound from molecular dynamics simulations is not available. These simulations are essential for understanding the motion of the molecule over time, including its vibrational modes and its behavior in solution or in the condensed phase. Such information is vital for connecting its molecular properties to macroscopic observables.

In Silico Studies of Intermolecular Interactions, Including Halogen Bonding

There are no in silico studies on the intermolecular interactions of this compound. Given the presence of a fluorine and an iodine atom, the potential for this molecule to engage in halogen bonding is significant. Computational studies would be invaluable for quantifying the strength and nature of these interactions, which are key to understanding its solid-state structure and its interactions with other molecules. The absence of this research leaves a void in the understanding of its supramolecular chemistry.

Derivatives, Analogues, and Comparative Chemical Studies

Systematic Variation of the Alkyl Chain and Halogen

The chemical reactivity and physical properties of organosilanes can be systematically tuned by modifying the substituents attached to the silicon atom. Variations in the length and composition of the alkyl chain, as well as the nature of the halogen atom, can lead to significant differences in the behavior of these compounds.

2-Bromoethylsilane Analogues

A common variation of trifluoro(2-iodoethyl)silane involves the substitution of the iodine atom with bromine, yielding 2-bromoethylsilane analogues. The synthesis of these compounds often follows similar pathways to their iodinated counterparts, though the reactivity of the resulting molecules can be influenced by the different halogen. The influence of the substituent on the physical properties of the silicon ring in halogen compounds where R is F, Cl, Br, or I has been noted. researchgate.net

Comparative studies between 2-iodoethyltrifluorosilane and its bromo analogue reveal differences in bond strength and reactivity. The Carbon-Iodine bond is generally weaker and more polarizable than the Carbon-Bromine bond, which can affect the rates of nucleophilic substitution reactions at the ethyl group.

Table 1: Comparison of Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |

|---|---|---|

| C-Br | ~285 | ~194 |

| C-I | ~218 | ~214 |

Interact with this data

Other Halogenated Organosilanes

Beyond bromine, other halogens such as chlorine and fluorine can be incorporated into the 2-haloethylsilane structure. The synthesis of these compounds can be achieved through various methods, including the reaction of silicon tetrachloride with antimony trifluoride to produce fluorochlorosilanes. wikipedia.org The general class of organosilicon halides encompasses a wide range of compounds with diverse properties. researchgate.net

The reactivity of these halogenated organosilanes is highly dependent on the nature of the halogen. For instance, the Si-Cl bond is shorter than what would be expected, suggesting a degree of double bond character. wikipedia.org This can influence the reactivity of the molecule as a whole. The synthesis of various organosilicon compounds, including halogenated derivatives, is an active area of research. researchgate.netresearchgate.net

Modifications of the Trifluorosilyl Group

Alterations to the fluorosilyl moiety of this compound provide another avenue for modifying the compound's properties. This can range from complete substitution of the fluorine atoms to partial fluorination.

Perfluoroalkylsilanes

Perfluoroalkylsilanes are compounds where the alkyl groups attached to the silicon atom are fully fluorinated. The synthesis of these compounds has been explored, with examples such as trifluoro(trifluoromethyl)silane (B14758525) and trifluoro(pentafluoroethyl)silane. acs.org The presence of multiple fluorine atoms significantly alters the electronic properties of the silicon center, making it more electrophilic.

Research into iodinated perfluoroalkylsilanes has shown that these compounds can be synthesized and that their structures are often influenced by secondary bonding involving the iodine center. researchgate.net The synthesis of perfluoroalkyl vinyl iodides and their subsequent cross-coupling reactions have also been reported. dntb.gov.ua

Partially Fluorinated Silanes

Partially fluorinated silanes represent an intermediate between fully fluorinated and non-fluorinated organosilanes. These compounds can be synthesized by grafting fluorinated alkoxysilanes onto a polysilazane backbone. mdpi.com The synthesis and reactivity of functionalized perfluorooctynyl and fluorooctenyl silanes have also been investigated. morressier.comdtic.mildtic.mil

The fluorination of organosilanes can be a pathway to new organofluorine compounds. chemistryworld.com The reactivity of these partially fluorinated silanes is influenced by the number and position of the fluorine atoms. For instance, the presence of fluorine can enhance the hydrophobicity and chemical resistance of the resulting materials. dakenchem.com

Heterocyclic Systems Incorporating Organosilicon Moieties

Halogenated organosilanes, including this compound, can serve as precursors for the synthesis of heterocyclic compounds containing silicon in the ring structure. These silaheterocycles are of interest due to their unique chemical and physical properties.

The synthesis of silicon-containing nitrogen heterocycles has been described, involving the construction of relatively unfunctionalized heterocyclic cores that can be further elaborated. nih.gov The development of synthetic methods for accessing silaheterocycles is a key area of research. nih.gov Palladium-catalyzed cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides provide a route to polysubstituted biaryls. acs.org The synthesis of cyclic silicon systems has been a topic of interest for some time. acs.org The use of halogenated heterocycles is significant in synthetic chemistry as they can be used to synthesize other organic compounds.

Comparative Reactivity Studies with Related Organosilicon Reagents

The reactivity of this compound is best understood through comparison with other organosilicon reagents, particularly those with similar structures but different halogen substituents. While direct, quantitative kinetic studies comparing this compound with its bromo and chloro analogs are not extensively documented in publicly available literature, established principles of organic and organometallic chemistry allow for a robust qualitative and semi-quantitative comparison.

The primary factor governing the reactivity of (2-haloethyl)silanes in nucleophilic substitution reactions is the strength of the carbon-halogen bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and the most easily cleaved, rendering iodoalkanes the most reactive in this class of compounds. This fundamental principle directly applies to the comparative reactivity of this compound.

Key Research Findings:

Influence of the Halogen: In nucleophilic substitution reactions, the leaving group ability of the halide is paramount. The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the weakness of the C-I bond. In contrast, bromide (Br⁻) is a good leaving group, while chloride (Cl⁻) is only a moderate one. This directly translates to a higher reaction rate for compounds containing a C-I bond compared to those with C-Br or C-Cl bonds. Therefore, this compound is expected to be significantly more reactive than Trifluoro(2-bromoethyl)silane and Trifluoro(2-chloroethyl)silane in analogous nucleophilic substitution reactions.

Role of the Trifluorosilyl Group: The trifluorosilyl (-SiF₃) group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the adjacent C-I bond. The inductive effect of the -SiF₃ group can polarize the Cα-Cβ bond, which in turn can have a modest impact on the electrophilicity of the carbon atom bearing the iodine. However, the dominant factor in these substitution reactions remains the inherent lability of the C-I bond.

Comparative Reactivity Table:

The following table provides a qualitative comparison of the expected reactivity of this compound with its chloro and bromo analogs in typical nucleophilic substitution reactions. The reactivity is predicted based on the established principles of leaving group ability and carbon-halogen bond strengths.

| Compound | Halogen Leaving Group | C-Halogen Bond Energy (approx. kJ/mol) | Expected Relative Reactivity |

| Trifluoro(2-chloroethyl)silane | Chloride (Cl⁻) | ~339 | Low |

| Trifluoro(2-bromoethyl)silane | Bromide (Br⁻) | ~285 | Medium |

| This compound | Iodide (I⁻) | ~213 | High |

This interactive table allows for a clear visualization of the relationship between the halogen, its bond energy with carbon, and the resulting expected reactivity of the organosilane compound.

Research Findings on this compound in Polymer and Materials Science Remain Elusive

While the broader class of organosilanes, particularly fluoroalkylsilanes and iodosilanes, is well-documented in materials science, information pinpointing the unique contributions and characteristics of this compound is conspicuously absent from the reviewed literature. General principles of related compounds can offer theoretical insights, but direct experimental evidence for this specific molecule is not present in the search results.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trifluoro(2-iodoethyl)silane, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or hydrosilylation. For example, organotrifluorosilanes are synthesized via palladium-catalyzed cross-coupling (e.g., Hiyama coupling) using aryl chlorides and silicon-based reagents . Optimization requires control of stoichiometry, temperature, and catalyst loading. Reaction progress can be monitored via <sup>19</sup>F NMR to track fluorine environments .

- Safety Note : Use inert atmospheres (N2/Ar) due to flammability risks (H225) and employ PPE to prevent skin/eye irritation (H315, H319) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify alkyl/aryl proton environments and carbon backbone. For example, coupling constants (e.g., J = 8.0 Hz in aryltrifluorosilanes) reveal structural connectivity .

- <sup>19</sup>F NMR : Critical for confirming trifluorosilane groups; chemical shifts near −140 ppm are typical .

- IR Spectroscopy : Peaks at ~1540–1609 cm<sup>−1</sup> correspond to Si–F stretching modes .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to mitigate inhalation risks (H333, H335).

- Storage : Store in flame-resistant cabinets (H225) at ≤6°C to prevent decomposition .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., sand) and avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Analysis : The iodine substituent acts as a leaving group, facilitating transmetalation in Pd-catalyzed reactions. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves isolating intermediates via low-temperature NMR or trapping with stabilizing ligands .

- Contradictions : Some studies report competing β-hydride elimination in ethyl-based silanes; this can be suppressed using bulky ligands or low-polarity solvents .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Experimental Design :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under controlled atmospheres. Decomposition onset temperatures (Td) correlate with silane bond strength.

- Hydrolytic Stability : Monitor Si–F bond cleavage via <sup>19</sup>F NMR in aqueous buffers (pH 2–12). Acidic conditions typically accelerate hydrolysis .

- Data Interpretation : Compare Arrhenius plots to derive activation energies for degradation pathways.

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

- Approach :

- Systematic Review : Meta-analyze literature data (e.g., turnover numbers, yields) to identify outliers.

- Controlled Replication : Reproduce key studies with standardized reagents and reaction scales.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., residual Pd) that may skew results .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Application :

- Novelty : Explore understudied applications (e.g., surface functionalization in photovoltaics or corrosion-resistant coatings ).

- Feasibility : Prioritize small-scale exploratory syntheses before scaling (e.g., 5–25 g batches ).

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) to minimize waste .

Q. What statistical methods are suitable for optimizing silane-based reaction parameters?

- Case Study : A factorial design (e.g., 3<sup>3</sup> matrix) can evaluate variables like catalyst loading, temperature, and solvent polarity. Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model optimal conditions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point | 53–55°C | |

| Density | 2.13 g/cm³ | |

| Typical <sup>19</sup>F NMR Shift | −140.9 ppm (CDCl3) | |

| Hazard Codes | H225 (flammable), H315 (skin irritant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.